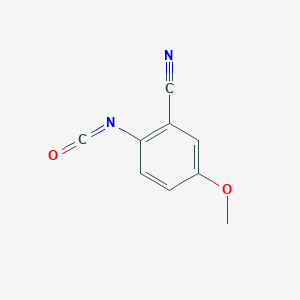

2-Isocyanato-5-methoxybenzonitrile

Vue d'ensemble

Description

2-Isocyanato-5-methoxybenzonitrile is a chemical compound with the molecular formula C9H6N2O2. It belongs to the family of isocyanates and is commonly used in various fields such as medical research, environmental research, and industrial research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-5-methoxybenzonitrile typically involves the reaction of 5-methoxy-2-nitrobenzonitrile with phosgene or its derivatives. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the isocyanate group . The process may also involve purification steps to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Role of Substituents on Reactivity

Electron-donating groups (e.g., methoxy at the 5-position) enhance nucleophilicity, improving reaction efficiency. For example:

-

5-Methoxy substitution increases yield to 95% compared to unsubstituted derivatives (91%) .

-

Halogen substituents (e.g., Cl, Br) show moderate yields (88–98%), influenced by electronic effects .

Catalyst Performance and Reusability

The DBU/[Bmim][OAc] system demonstrates high stability:

-

Reusability : [Bmim][OAc] retains >90% activity after 5 cycles .

-

Solvent-free conditions : Optimal performance (91% yield) occurs without additional solvents, as solvents like DMF or THF reduce catalytic basicity .

Mechanistic Insights

-

Activation : The [OAc]⁻ anion in the ionic liquid forms hydrogen bonds with the substrate, enhancing nucleophilicity.

-

CO₂ fixation : DBU activates CO₂ to form a carbamate species, enabling electrophilic attack.

-

Isocyanate intermediate : Critical for cyclization, as shown in the proposed mechanism below:

Scheme :

2-Aminobenzonitrile + CO₂ → Carbamate intermediate → Isocyanate intermediate → Quinazolinone .

Gram-Scale Applicability

The protocol is scalable, with gram-scale reactions maintaining high yields (>90%), confirming industrial viability .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates:

2-Isocyanato-5-methoxybenzonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds. Its isocyanate functional group allows for the formation of urea derivatives, which are crucial in developing drugs with therapeutic effects against various diseases, including cancer and bacterial infections. For instance, modifications of this compound can lead to the synthesis of novel anti-cancer agents that target specific cellular pathways.

Case Study:

Research has indicated that derivatives of isocyanate compounds exhibit potent anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that substituents on the benzonitrile moiety could enhance the selectivity and efficacy of these compounds against certain cancer cell lines .

Materials Science

Polymer Synthesis:

The compound is utilized in the production of polyurethanes and other polymeric materials. The isocyanate group reacts with polyols to form urethane linkages, leading to materials with desirable mechanical properties and thermal stability. This application is particularly relevant in industries such as automotive and construction, where durable materials are required.

Data Table: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Shore Hardness (A) | 90 |

| Thermal Stability | Up to 200°C |

Analytical Chemistry

Reagent in Chemical Analysis:

this compound can act as a reagent for detecting amines and alcohols through derivatization reactions. The formation of stable urea derivatives allows for the quantification of these functional groups using chromatographic techniques.

Application Example:

In a study focusing on environmental analysis, this compound was employed to derivatize amines present in wastewater samples, facilitating their detection via high-performance liquid chromatography (HPLC) . This method improved sensitivity and selectivity compared to traditional techniques.

Agrochemicals

Pesticide Development:

The compound also finds applications in agrochemicals, particularly in the synthesis of herbicides and insecticides. Its ability to form stable bonds with biological targets makes it suitable for developing agents that can effectively control pests while minimizing environmental impact.

Research Insights:

Studies have shown that isocyanate derivatives can inhibit key enzymes in pests, leading to their mortality without affecting non-target species significantly . This selectivity is crucial for sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 2-Isocyanato-5-methoxybenzonitrile involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Isocyanato-5-methoxybenzonitrile include other isocyanates such as:

- 2-Isocyanato-5-methylbenzonitrile

- 2-Isocyanato-4-methoxybenzonitrile

- 2-Isocyanato-3-methoxybenzonitrile

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in pharmaceutical synthesis, material science, and organic chemistry .

Activité Biologique

2-Isocyanato-5-methoxybenzonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features, which include both isocyanate and nitrile functional groups. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms.

The compound's chemical structure allows it to participate in various chemical reactions, including substitution and addition reactions. The isocyanate group is particularly reactive, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For instance, it has been shown to selectively interact with biomolecules implicated in cancer progression, potentially leading to the inhibition of tumor growth .

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, disrupting cellular functions .

- Anti-inflammatory Properties : Some studies have suggested that this compound may exhibit anti-inflammatory effects, although further research is needed to elucidate the specific pathways involved .

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophiles such as thiols and amines. This reactivity leads to the formation of stable adducts that can modulate biological pathways:

- Covalent Modification : The isocyanate group can covalently modify cysteine residues in proteins, which may alter their function and contribute to the observed biological effects .

- Signal Transduction Interference : By modifying key signaling proteins, the compound may disrupt pathways involved in cell proliferation and survival, providing a potential therapeutic avenue for cancer treatment .

Case Studies

Several case studies highlight the potential applications of this compound:

- Zebrafish Model Studies : In a study utilizing zebrafish embryos, exposure to the compound resulted in observable developmental abnormalities, indicating its potency as a bioactive agent .

- In Vitro Cancer Cell Line Studies : Various cancer cell lines treated with this compound showed reduced viability and increased apoptosis rates compared to controls, suggesting its potential as an anticancer drug candidate .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Isocyanato-3-methoxybenzonitrile | Isocyanate + Nitrile | Antitumor, Cytotoxic |

| 2-Isocyanato-3-methoxybenzaldehyde | Isocyanate + Aldehyde | Limited reports |

| 2-Isocyanato-3-methoxybenzoic acid | Isocyanate + Carboxylic Acid | Anti-inflammatory properties |

Propriétés

IUPAC Name |

2-isocyanato-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c1-13-8-2-3-9(11-6-12)7(4-8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMESITBFEPQVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286946 | |

| Record name | Benzonitrile, 2-isocyanato-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261606-35-2 | |

| Record name | Benzonitrile, 2-isocyanato-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261606-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-isocyanato-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.